molecular formula C7BrClF4O B121071 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride CAS No. 151096-42-3

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

Cat. No. B121071
M. Wt: 291.42 g/mol
InChI Key: FLVURBOAHUGHCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated aromatic building blocks. For instance, 2-bromo-3,4,5,6-tetrafluorophenyllithium, a related organolithium reagent, has been prepared and its stability and reactions with various reagents have been studied . The synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide from 2-bromobenzoic acid suggests a potential route for the synthesis of halogenated benzoyl compounds . These studies indicate that halogenated aromatic compounds can be synthesized through various routes, including halogen-lithium exchange, nucleophilic aromatic substitution, and coupling reactions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be complex, as evidenced by the crystal structures of bromotetrafluorophenyl-containing imidazolium bromides . These structures exhibit various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are likely to be present in the compound of interest due to the presence of similar halogen atoms. The macrocyclic structure of tri-n-butyltin 2,6-difluorobenzoate also demonstrates the potential for complex geometries in halogenated compounds .

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is diverse. The organolithium reagent mentioned earlier shows reactivity towards water, trimethylchlorosilane, and mercuric chloride, among others . The electrophilic substitution reaction used to synthesize oxadiazole derivatives from a bromomethylenedioxybenzyl chloride precursor indicates that halogen atoms on aromatic rings can be reactive sites for further chemical transformations . These reactions are relevant to understanding the potential reactivity of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides can be inferred from studies on similar molecules. Gas electron diffraction studies on 2-halobenzoyl chlorides reveal the existence of non-planar conformers and trends in bond distances and molecular behavior with increasing halogen atomic size . This suggests that 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride may also exhibit non-planar conformations and specific bond length trends. The high degree of fluorination in the related compound, N2,N2,N6,N6-tetrakis(2,3,4,5,6-pentafluorobenzoyl)pyridine-2,6-diamine, affects its molecular conformation and intermolecular interactions , which could be similar in the compound of interest due to the presence of multiple fluorine atoms.

Scientific Research Applications

Environmental Impacts and Health Assessments

  • Polybrominated Dibenzo-p-dioxins and Dibenzofurans : A study highlighted the occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants and their production during combustion of these chemicals. The biological effects of PBDDs and PBDFs were found to be similar, if not identical, to those of their chlorinated analogs, inducing hepatic changes and causing wasting and thymic atrophy in rats and guinea pigs. The study suggests the need for caution in environments where such brominated compounds might be produced or incinerated (Mennear & Lee, 1994).

  • Health Effects of PBDDs and PBDFs : Another study reviewed the health effects of PBDDs and PBDFs, noting that while the literature on chlorinated dioxins and furans is extensive, less is known about their brominated counterparts. It underscored the limited data on human exposure and potential risks, emphasizing the need for further research in light of the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Synthesis and Chemical Properties

  • Synthesis of Brominated Compounds : Research into the synthesis of brominated aromatic compounds, such as the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcases the utility of brominated intermediates in producing compounds with significant biological and medicinal properties. This underscores the importance of brominated compounds in chemical synthesis and pharmaceutical applications, potentially extending to compounds like 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride (Laroum et al., 2019).

Environmental and Analytical Chemistry

  • Halogen Radical Oxidants : The role of halogen radicals, including bromine and chlorine radicals, in natural and engineered aquatic systems, illustrates the complex interactions and effects of halogenated compounds in the environment. This research highlights the photochemical processes and the transformation of contaminants in aquatic systems, which could be relevant to understanding the environmental behavior of complex brominated compounds (Zhang & Parker, 2018).

Safety And Hazards

This compound is classified as corrosive, with hazard statements H314-H318 indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-3,4,5,6-tetrafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVURBOAHUGHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382530
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

CAS RN

151096-42-3
Record name 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

365 g (1.33 mol) of 2-bromo-3,4,5,6-tetrafluorobenzoic acid [Tetrahedron 2.3, 4719 (1967)] are introduced into 2 l of thionyl chloride and the mixture is heated under reflux for 11 hours until the evolution of gas stops. Excess thionyl chloride is stripped off in vacuo and the residue is distilled.
Quantity
365 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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